molecular formula C12H17NO4 B5100691 3,4-dimethoxy-N-(2-methoxyethyl)benzamide

3,4-dimethoxy-N-(2-methoxyethyl)benzamide

Cat. No. B5100691
M. Wt: 239.27 g/mol
InChI Key: UDWAXKQSHUMWLO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methoxyethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly used as a research tool in the field of pharmacology.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide involves the inhibition of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide, which is a serine/threonine kinase that regulates various cellular processes. 3,4-dimethoxy-N-(2-methoxyethyl)benzamide is involved in the regulation of glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting 3,4-dimethoxy-N-(2-methoxyethyl)benzamide, 3,4-dimethoxy-N-(2-methoxyethyl)benzamide can modulate various signaling pathways such as the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compound can also induce autophagy and apoptosis in cancer cells by modulating the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(2-methoxyethyl)benzamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, 3,4-dimethoxy-N-(2-methoxyethyl)benzamide can exert neuroprotective effects by modulating various signaling pathways such as the Wnt/β-catenin pathway and the NF-κB pathway. In diabetes, this compound can improve glucose metabolism and insulin sensitivity by modulating the insulin signaling pathway.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(2-methoxyethyl)benzamide has several advantages as a research tool in the field of pharmacology. This compound is relatively easy to synthesize and purify, and it has a high degree of purity and stability. 3,4-dimethoxy-N-(2-methoxyethyl)benzamide is also highly selective for 3,4-dimethoxy-N-(2-methoxyethyl)benzamide and does not affect other kinases. However, there are also some limitations associated with the use of this compound in lab experiments. 3,4-dimethoxy-N-(2-methoxyethyl)benzamide has poor solubility in water, which can make it difficult to use in certain assays. This compound also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective 3,4-dimethoxy-N-(2-methoxyethyl)benzamide inhibitors based on the structure of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide. There is also a need for further studies to elucidate the molecular mechanisms underlying the therapeutic effects of this compound in various diseases. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide in vivo.
Conclusion
3,4-dimethoxy-N-(2-methoxyethyl)benzamide is a promising research tool in the field of pharmacology with potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and diabetes. This compound inhibits 3,4-dimethoxy-N-(2-methoxyethyl)benzamide and modulates various signaling pathways to exert its therapeutic effects. Although there are some limitations associated with the use of this compound in lab experiments, there are several future directions for the research and development of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide that can improve its efficacy and bioavailability.

Synthesis Methods

The synthesis method of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with 2-(2-methoxyethoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain pure 3,4-dimethoxy-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and diabetes. This compound has been shown to inhibit glycogen synthase kinase-3 (3,4-dimethoxy-N-(2-methoxyethyl)benzamide), an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting 3,4-dimethoxy-N-(2-methoxyethyl)benzamide, 3,4-dimethoxy-N-(2-methoxyethyl)benzamide can modulate various signaling pathways and exert its therapeutic effects.

properties

IUPAC Name

3,4-dimethoxy-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-7-6-13-12(14)9-4-5-10(16-2)11(8-9)17-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWAXKQSHUMWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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